Ethyl-duphos, (S,S)-

描述

The exact mass of the compound Ethyl-duphos, (S,S)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl-duphos, (S,S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-duphos, (S,S)- including the price, delivery time, and more detailed information at info@benchchem.com.

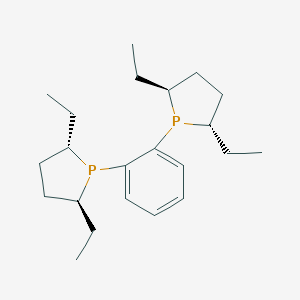

Structure

3D Structure

属性

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVCHDNSTMEUCS-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159927 | |

| Record name | Ethyl-duphos, (S,S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136779-28-7 | |

| Record name | (2S,2′S,5S,5′S)-1,1′-(1,2-Phenylene)bis[2,5-diethylphospholane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136779-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-duphos, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-duphos, (S,S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-DUPHOS, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRI8026KMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S,S)-Ethyl-duphos: A Comprehensive Technical Guide to its Structure, C2-Symmetry, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chiral ligand (S,S)-Ethyl-duphos, a cornerstone in the field of asymmetric catalysis. We will delve into its unique structural features, particularly its C2-symmetry, and explore its widespread application in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. This guide offers detailed experimental protocols, quantitative performance data, and a visualization of the catalytic cycle to provide a thorough understanding of this powerful catalytic tool.

Structure and C2-Symmetry of (S,S)-Ethyl-duphos

(S,S)-Ethyl-duphos, with the full chemical name 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a member of the DuPhos family of chiral phosphine ligands. Its structure is characterized by two saturated five-membered phospholane rings, each bearing two ethyl groups at the stereogenic carbon centers, connected to a benzene backbone at the 1 and 2 positions.

The key to the high enantioselectivity achieved with this ligand lies in its C2-symmetry . This means the molecule can be rotated by 180° around an axis passing through the center of the benzene ring and the midpoint of the P-P bond, resulting in a conformation indistinguishable from the original. This symmetry element significantly reduces the number of possible diastereomeric transition states in a catalytic reaction, thereby favoring the formation of one enantiomer over the other. The chirality of the ligand is derived from the four stereogenic centers located at the 2 and 5 positions of each phospholane ring, all having the S configuration in the (S,S)-enantiomer.

The phosphorus atoms in the phospholane rings are electron-rich, which enhances the catalytic activity of the metal complexes they form, typically with rhodium or ruthenium. The ethyl groups on the phospholane rings create a chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and directing the incoming reagent (e.g., hydrogen) to the other face, thus dictating the stereochemical outcome of the reaction.

Performance in Asymmetric Hydrogenation

(S,S)-Ethyl-duphos, in combination with a rhodium(I) precursor, forms a highly effective catalyst for the asymmetric hydrogenation of a wide variety of prochiral olefins. This has proven particularly valuable in the synthesis of chiral amino acids, a fundamental component of many pharmaceuticals. The catalyst system consistently delivers high enantiomeric excesses (ee%) and turnover numbers (TONs), making it a preferred choice for both academic research and industrial-scale synthesis.

Below is a summary of the performance of the [Rh((S,S)-Et-Duphos)(COD)]BF4 catalyst in the asymmetric hydrogenation of various enamides and other substrates.

| Substrate | Product | Catalyst Loading (mol%) | H2 Pressure (psi) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(S)-phenylalanine methyl ester | 0.2 | 30 | Methanol | 12 | >99 | >99 | |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-(S)-alanine methyl ester | 0.2 | 30 | Methanol | 12 | >99 | >99 | |

| N-Acetyl-α-arylenamide (general) | Chiral α-1-arylethylamine derivative | 0.1 - 1.0 | 60 - 90 | Methanol | 0.5 - 3 | >95 | >95 | |

| N-Aroylhydrazone (general) | Chiral amine | 1.0 | 90 | Methanol | 24 | >90 | >90 | |

| α-(Acetyloxy)acrylate | Chiral α-hydroxy ester | 0.2 | 60 | Methanol | 12 | >95 | 93-99 |

Experimental Protocols

Synthesis of (S,S)-Ethyl-duphos

The synthesis of (S,S)-Ethyl-duphos begins with the commercially available chiral precursor, (3S,6S)-octane-3,6-diol.

Step 1: Synthesis of (3S,6S)-Octane-3,6-diyl Cyclic Sulfate

-

To a solution of (3S,6S)-octane-3,6-diol (1.0 eq) in carbon tetrachloride (0.5 M) at 0 °C is added thionyl chloride (1.1 eq) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The solvent is removed under reduced pressure to yield the crude cyclic sulfite.

-

The crude sulfite is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water (3:3:2 v/v/v).

-

Sodium periodate (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate are added.

-

The mixture is stirred vigorously at room temperature for 2 hours.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude cyclic sulfate, which is used in the next step without further purification.

Step 2: Synthesis of 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene

-

To a solution of 1,2-bis(phosphino)benzene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise.

-

The resulting orange solution is stirred at room temperature for 1 hour.

-

The solution is then cooled to -78 °C, and a solution of the crude (3S,6S)-octane-3,6-diyl cyclic sulfate (2.1 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of degassed methanol.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (S,S)-Ethyl-duphos as a colorless oil.

Preparation of the Rhodium Precatalyst: [Rh((S,S)-Et-Duphos)(COD)]BF4

-

In a glovebox, a solution of (S,S)-Ethyl-duphos (1.05 eq) in anhydrous and degassed THF is added to a solution of [Rh(COD)2]BF4 (1.0 eq) in THF.

-

The reaction mixture is stirred at room temperature for 30 minutes, during which time a red-orange precipitate forms.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the [Rh((S,S)-Et-Duphos)(COD)]BF4 complex as a stable, air-sensitive solid.

General Procedure for Asymmetric Hydrogenation of Enamides

-

In a glovebox, a pressure-resistant glass vial is charged with the enamide substrate (1.0 eq) and the [Rh((S,S)-Et-Duphos)(COD)]BF4 catalyst (0.002 - 0.01 eq).

-

Anhydrous and degassed methanol is added to dissolve the solids.

-

The vial is sealed with a septum and removed from the glovebox.

-

The reaction vessel is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired pressure (typically 30-90 psi).

-

The reaction is stirred at room temperature for the specified time (typically 12-24 hours).

-

Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to isolate the chiral product.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Catalytic Cycle and Logical Relationships

The generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides with a DuPhos ligand involves several key steps. The following diagram illustrates this cycle.

Caption: Catalytic cycle for Rh-(S,S)-Ethyl-duphos hydrogenation.

Explanation of the Catalytic Cycle:

-

Activation: The precatalyst, [Rh((S,S)-Et-Duphos)(COD)]+, is activated by hydrogenation, which removes the cyclooctadiene (COD) ligand and allows solvent molecules to coordinate, forming the active catalyst, [Rh((S,S)-Et-Duphos)(Solvent)2]+.

-

Substrate Coordination: The enamide substrate displaces the solvent molecules and coordinates to the rhodium center, forming the substrate complex. The C2-symmetry of the Duphos ligand directs the substrate to bind in a specific orientation.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, which is oxidized from Rh(I) to Rh(III). This is often the rate-determining step.

-

Hydride Migration: One of the hydride ligands migrates to the β-carbon of the coordinated double bond, forming a rhodium-alkyl intermediate.

-

Reductive Elimination: The second hydride ligand transfers to the α-carbon, and the saturated product is formed and released from the rhodium center, which is reduced back to Rh(I).

-

Catalyst Regeneration: The rhodium complex coordinates with solvent molecules, regenerating the active catalyst for the next cycle.

Logical Workflow for Catalyst Application

The following diagram outlines the logical workflow for utilizing (S,S)-Ethyl-duphos in an asymmetric hydrogenation project.

Caption: Workflow for asymmetric hydrogenation using (S,S)-Ethyl-duphos.

This workflow highlights the key stages, from identifying the target chiral molecule and appropriate substrate to catalyst preparation, reaction optimization, and final product analysis. The selection of (S,S)-Ethyl-duphos is a critical decision based on the substrate structure and the desired stereochemical outcome.

Conclusion

(S,S)-Ethyl-duphos has established itself as a highly reliable and efficient chiral ligand for asymmetric catalysis, particularly in the hydrogenation of enamides for the synthesis of chiral amino acids. Its well-defined C2-symmetric structure provides a robust platform for inducing high levels of enantioselectivity. The experimental protocols and performance data presented in this guide underscore its practical utility for researchers and professionals in drug development and fine chemical synthesis. The understanding of its catalytic cycle and the logical workflow for its application will further empower scientists to leverage this powerful tool for the efficient and stereoselective synthesis of complex chiral molecules.

Synthesis and Preparation of (S,S)-Ethyl-duphos: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of the chiral ligand (S,S)-Ethyl-duphos, a cornerstone in asymmetric catalysis. Esteemed for its efficacy in inducing high enantioselectivity in various chemical transformations, particularly asymmetric hydrogenations, (S,S)-Ethyl-duphos has become an invaluable tool in the synthesis of chiral pharmaceuticals and fine chemicals. This document outlines the detailed experimental protocols for its preparation, presents quantitative data in a clear, tabular format, and visualizes the synthetic pathway and logical workflow.

Introduction to (S,S)-Ethyl-duphos

(S,S)-Ethyl-duphos, chemically known as 1,2-bis((2S,5S)-2,5-diethylphospholano)benzene, is a member of the DuPhos family of chiral phosphine ligands developed by M.J. Burk and colleagues.[1][2] Its C2-symmetric design, featuring two stereogenic centers on each phospholane ring, imparts a well-defined and rigid chiral environment around a metal center. This structural feature is paramount to its ability to effectively control the stereochemical outcome of catalytic reactions. The "Et" designation refers to the ethyl groups at the 2 and 5 positions of the phospholane rings, which contribute to the ligand's steric and electronic properties.

The primary application of (S,S)-Ethyl-duphos is in asymmetric hydrogenation, where its rhodium and ruthenium complexes have demonstrated exceptional performance in the enantioselective reduction of a wide range of prochiral substrates, including enamides, enol esters, and ketones. These reactions often proceed with high turnover numbers and furnish products with excellent enantiomeric excesses (ee), frequently exceeding 95%.

Synthetic Pathway Overview

The synthesis of (S,S)-Ethyl-duphos is a multi-step process that begins with a readily available chiral precursor. The key steps involve the formation of a chiral diol, its conversion to a cyclic sulfate, and the subsequent reaction with a lithiated bis(phosphino)benzene species.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis of (S,S)-Ethyl-duphos.

Synthesis of (3S,6S)-Octane-3,6-diol

The chiral diol, (3S,6S)-octane-3,6-diol, serves as the stereochemical foundation for the ligand. Its synthesis is typically achieved through the asymmetric reduction of 3,6-octanedione.

Protocol:

-

A solution of 3,6-octanedione (1 equivalent) in methanol is prepared in a high-pressure reactor.

-

A catalytic amount of a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP], is added.

-

The reactor is pressurized with hydrogen gas (typically 50-100 atm) and stirred at room temperature for 24-48 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield (3S,6S)-octane-3,6-diol.

| Parameter | Value |

| Substrate | 3,6-Octanedione |

| Catalyst | Ru(OAc)₂[(R)-BINAP] |

| Solvent | Methanol |

| H₂ Pressure | 50-100 atm |

| Temperature | Room Temperature |

| Reaction Time | 24-48 h |

| Typical Yield | >95% |

| Enantiomeric Excess | >99% ee |

Table 1: Quantitative data for the synthesis of (3S,6S)-Octane-3,6-diol.

Preparation of (3S,6S)-Octane-3,6-diol Cyclic Sulfate

The chiral diol is then converted to its cyclic sulfate, which acts as an electrophile in the subsequent phospholane ring formation.

Protocol:

-

To a solution of (3S,6S)-octane-3,6-diol (1 equivalent) in carbon tetrachloride at 0 °C, thionyl chloride (1.1 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude cyclic sulfite.

-

The crude sulfite is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water.

-

A catalytic amount of ruthenium(III) chloride hydrate and sodium periodate (2.2 equivalents) are added.

-

The reaction is stirred vigorously at room temperature for 2 hours.

-

The mixture is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.

-

The crude product is purified by recrystallization or chromatography to afford the (3S,6S)-octane-3,6-diol cyclic sulfate.

| Parameter | Value |

| Starting Material | (3S,6S)-Octane-3,6-diol |

| Reagents | SOCl₂, RuCl₃·xH₂O, NaIO₄ |

| Solvents | CCl₄, CH₃CN, H₂O |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | ~4 h |

| Typical Yield | 80-90% |

Table 2: Quantitative data for the preparation of (3S,6S)-Octane-3,6-diol cyclic sulfate.

Synthesis of 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene ((S,S)-Ethyl-duphos)

The final step involves the nucleophilic ring-opening of the cyclic sulfate with a lithiated bisphosphine species.

Protocol:

-

In a flame-dried flask under an inert atmosphere, 1,2-bis(phosphino)benzene (1 equivalent) is dissolved in tetrahydrofuran (THF).

-

The solution is cooled to -78 °C, and n-butyllithium (2 equivalents) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dilithio-1,2-phenylenebis(phosphide).

-

The resulting solution is cooled back to -78 °C.

-

A solution of (3S,6S)-octane-3,6-diol cyclic sulfate (2 equivalents) in THF is added dropwise.

-

The reaction mixture is slowly warmed to room temperature and stirred overnight.

-

The reaction is quenched by the addition of degassed methanol.

-

The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether.

-

The organic extracts are filtered through a plug of silica gel and concentrated to give the crude (S,S)-Ethyl-duphos ligand.

-

Further purification can be achieved by recrystallization from methanol to yield the product as a white crystalline solid.

| Parameter | Value |

| Starting Materials | 1,2-Bis(phosphino)benzene, (3S,6S)-Octane-3,6-diol cyclic sulfate |

| Reagent | n-Butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | Overnight |

| Typical Yield | 70-85% |

Table 3: Quantitative data for the synthesis of (S,S)-Ethyl-duphos.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis of (S,S)-Ethyl-duphos, highlighting the key stages and decision points.

References

Physical and chemical properties of (S,S)-Ethyl-duphos

For Researchers, Scientists, and Drug Development Professionals

(S,S)-Ethyl-duphos, with the IUPAC name 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. This technical guide provides a detailed overview of its physical and chemical properties, synthesis, and applications, with a focus on its role in the development of chiral pharmaceuticals.

Core Physical and Chemical Properties

(S,S)-Ethyl-duphos is a C2-symmetric ligand, a key feature that contributes to its high enantioselectivity in metal-catalyzed reactions. It is commercially available and widely used in academic and industrial research.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆P₂ | [1][2] |

| Molecular Weight | 362.47 g/mol | [1][2] |

| CAS Number | 136779-28-7 | [1][2] |

| Appearance | Not specified for the free ligand; rhodium complexes are typically orange to red crystalline solids. | |

| Density | 1.010 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.581 | [1] |

| Melting Point | Not specified for the free ligand. | |

| Boiling Point | Not specified for the free ligand. | |

| Specific Rotation | Not specified for the free ligand. | |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF) and methylene chloride. | [3] |

Spectroscopic Data

Synthesis

The synthesis of (S,S)-Ethyl-duphos is a multi-step process that begins with a chiral diol precursor, (3S,6S)-octane-3,6-diol. This precursor establishes the stereochemistry of the final ligand.

Experimental Protocol: Synthesis of (S,S)-Ethyl-duphos

While a detailed, publicly available protocol for the synthesis of (S,S)-Ethyl-duphos is scarce, the general methodology involves the following key transformations. This protocol is a representative example based on the synthesis of similar phospholane ligands.

Step 1: Synthesis of (3S,6S)-octane-3,6-diol. This chiral diol can be prepared through various methods, including asymmetric dihydroxylation of the corresponding alkene or resolution of a racemic mixture.

Step 2: Conversion of the diol to a cyclic sulfate. The chiral diol is reacted with a sulfating agent, such as thionyl chloride followed by oxidation, to form a cyclic sulfate. This activates the hydroxyl groups for the subsequent nucleophilic substitution.

Step 3: Reaction with a phosphine source. The cyclic sulfate is then reacted with a source of phosphorus, typically a primary phosphine or a phosphide, in the presence of a strong base. This step forms the phospholane rings with the desired stereochemistry.

Step 4: Formation of the diphosphine ligand. Two equivalents of the resulting phospholane are coupled to a 1,2-dihalobenzene, typically 1,2-dichlorobenzene or 1,2-dibromobenzene, via a metal-catalyzed cross-coupling reaction to yield the final (S,S)-Ethyl-duphos ligand.

Step 5: Purification. The final product is purified using standard techniques such as column chromatography and recrystallization.

Asymmetric Catalysis

(S,S)-Ethyl-duphos is a privileged ligand for a wide range of asymmetric catalytic reactions, most notably the hydrogenation of prochiral enamides to produce chiral amino acids and other valuable building blocks for the pharmaceutical industry.[4] When complexed with a transition metal, typically rhodium, it forms a highly active and enantioselective catalyst.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol describes a typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate using (S,S)-Ethyl-duphos.

Materials:

-

[Rh(COD)₂]BF₄ (precatalyst)

-

(S,S)-Ethyl-duphos (ligand)

-

Methyl (Z)-α-acetamidocinnamate (substrate)

-

Methanol (solvent, degassed)

-

Hydrogen gas (high purity)

-

Autoclave or a similar high-pressure reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a solution of [Rh(COD)₂]BF₄ and (S,S)-Ethyl-duphos (typically in a 1:1.1 molar ratio) in methanol is prepared. The mixture is stirred at room temperature for approximately 15-30 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in degassed methanol in the autoclave. The prepared catalyst solution is then transferred to the autoclave.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 3 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for a specified time (e.g., 24-36 hours).

-

Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis. The yield is determined after purification, typically by column chromatography.

Safety and Handling

(S,S)-Ethyl-duphos is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents.

Conclusion

(S,S)-Ethyl-duphos has established itself as a highly effective and versatile chiral ligand in asymmetric catalysis. Its robust performance, particularly in the synthesis of chiral amines and amino acids, has made it an invaluable tool for researchers in academia and the pharmaceutical industry. Understanding its physical and chemical properties, along with proper handling and application, is crucial for its successful implementation in the development of new and improved synthetic methodologies.

References

- 1. 1,2-Bis (2S,5S)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate 142184-30-3 [sigmaaldrich.com]

- 2. (+)-1,2-双[(2S,5S)-2,5-二乙基膦烷基]苯 Namena purity | Sigma-Aldrich [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. (S,S)-Et-DUPHOS-Rh | C30H48BF4P2Rh- | CID 72764516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The DuPhos Ligand Family: A Cornerstone of Asymmetric Catalysis

An In-depth Technical Guide on the Historical Development, Synthesis, and Application of DuPhos Ligands

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a paramount challenge. Among the myriad of tools available for asymmetric synthesis, the DuPhos ligand family, developed by M. J. Burk at DuPont, stands as a landmark achievement. First introduced in 1991, this class of C2-symmetric bisphosphine ligands, characterized by their phospholane rings attached to a benzene backbone, has revolutionized the field of asymmetric hydrogenation and found broad utility in a range of other catalytic transformations. This technical guide delves into the historical development of the DuPhos ligand family, provides detailed experimental protocols for its synthesis and application, and presents a comprehensive overview of its catalytic performance.

Historical Development: From Serendipity to a Privileged Ligand Class

The journey of the DuPhos ligand family began in the early 1990s, born out of a systematic effort to develop more effective catalysts for asymmetric hydrogenation. The seminal 1991 paper by M. J. Burk in the Journal of the American Chemical Society laid the foundation for this new class of ligands. The name "DuPhos" itself is a nod to its origins, combining "Du" for DuPont and "Phos" for phosphine.

The key innovation of DuPhos lies in its rigid, C2-symmetric chiral backbone, which imparts a well-defined and predictable steric environment around the metal center. This rigidity is crucial for achieving high levels of enantioselectivity. The initial members of the family, such as Me-DuPhos, Et-DuPhos, and i-Pr-DuPhos, demonstrated remarkable efficacy in the rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amino acids, often with enantiomeric excesses (ee) exceeding 99%.

Following its initial success, the DuPhos family quickly expanded, with modifications to the phospholane substituents and the aromatic backbone. This modularity allowed for the fine-tuning of the ligand's steric and electronic properties to suit a wide variety of substrates, solidifying its status as a "privileged ligand" in asymmetric catalysis.

Below is a timeline highlighting the key milestones in the development of the DuPhos ligand family:

The DuPhos Ligand: Structure and Coordination

The general structure of a DuPhos ligand consists of a 1,2-phenylene backbone to which two chiral 2,5-disubstituted phospholane rings are attached. The C2-symmetry of the ligand is a critical feature that simplifies the diastereomeric transition states in the catalytic cycle, leading to high enantioselectivity.

Experimental Protocols

Synthesis of (R,R)-Me-DuPhos

The synthesis of DuPhos ligands typically starts from a chiral 1,4-diol, which is converted to the corresponding cyclic sulfate. This is followed by a nucleophilic substitution with a primary phosphine, and subsequent reaction with 1,2-diphosphinobenzene. The following is a representative protocol for the synthesis of (R,R)-Me-DuPhos.

Materials:

-

(2R,5R)-Hexane-2,5-diol

-

Thionyl chloride

-

Ruthenium(III) chloride hydrate

-

Sodium periodate

-

Acetonitrile

-

Carbon tetrachloride

-

Water

-

1,2-Bis(phosphino)benzene

-

n-Butyllithium in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

Procedure:

-

Synthesis of the Cyclic Sulfate: To a solution of (2R,5R)-hexane-2,5-diol in a mixture of acetonitrile, carbon tetrachloride, and water, add ruthenium(III) chloride hydrate and sodium periodate. Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC). Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cyclic sulfate.

-

Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene: In a flame-dried, argon-purged flask, dissolve 1,2-bis(phosphino)benzene in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the resulting solution at this temperature for 30 minutes. To this solution, add a solution of the crude cyclic sulfate in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with methanol and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol to afford (R,R)-Me-DuPhos as a white crystalline solid.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This procedure outlines a typical asymmetric hydrogenation using a Rh-(R,R)-Me-DuPhos catalyst.

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(R,R)-Me-DuPhos

-

Methyl (Z)-α-acetamidocinnamate

-

Methanol, degassed

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos (1:1.1 molar ratio) in a small amount of degassed methanol in a Schlenk flask. Stir the solution for 15 minutes to form the active catalyst.

-

Hydrogenation: In a separate hydrogenation vessel, dissolve methyl (Z)-α-acetamidocinnamate in degassed methanol. Add the catalyst solution to the substrate solution (substrate-to-catalyst ratio typically ranging from 100:1 to 50,000:1).

-

Reaction Execution: Seal the hydrogenation vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-10 atm). Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

-

Work-up and Analysis: Release the hydrogen pressure and remove the solvent under reduced pressure. The enantiomeric excess of the product, methyl N-acetyl-D-phenylalaninate, can be determined by chiral HPLC or GC analysis.

Catalytic Performance: A Tabular Overview

The DuPhos ligand family has demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of prochiral substrates. The following tables summarize the catalytic activity and enantioselectivity of various DuPhos-Rh catalysts for the hydrogenation of representative enamides and ketones.

Table 1: Asymmetric Hydrogenation of Enamides

| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | 1000:1 | 1 | 0.5 | >99 | >99 (R) |

| 2 | Methyl (Z)-α-acetamidoacrylate | (R,R)-Et-DuPhos | 1000:1 | 1 | 0.5 | >99 | 99 (R) |

| 3 | N-acetyl-α-phenylvinylamine | (R,R)-i-Pr-DuPhos | 500:1 | 4 | 12 | >99 | 97 (R) |

| 4 | Methyl (Z)-β-acetamidoacrylate | (R,R)-Me-DuPhos | 1000:1 | 2 | 1 | >99 | 98 (R) |

Table 2: Asymmetric Hydrogenation of Ketones

| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | (R,R)-Me-DuPhos | 1000:1 | 60 | 24 | 95 | 96 (R) |

| 2 | Methyl acetoacetate | (R,R)-Et-DuPhos | 10,000:1 | 10 | 12 | >99 | 99 (R) |

| 3 | 1-Tetralone | (R,R)-Me-DuPhos | 500:1 | 50 | 24 | 98 | 95 (S) |

| 4 | Benzoylacetone | (R,R)-i-Pr-DuPhos | 1000:1 | 60 | 48 | 92 | 98 (R,R) |

Mechanism of Asymmetric Hydrogenation

The generally accepted mechanism for the DuPhos-Rh-catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway. The key steps are illustrated in the catalytic cycle below. A crucial aspect of this mechanism is the formation of two diastereomeric catalyst-substrate complexes. While the major diastereomer is often more stable, the minor diastereomer can be more reactive, leading to the observed high enantioselectivity in what is known as an "anti-lock-and-key" model. Computational studies have shown that the oxidative addition of hydrogen to the rhodium center is often the turnover-limiting step in the catalytic cycle.

Conclusion

The DuPhos ligand family has had a profound and lasting impact on the field of asymmetric catalysis. Its robust performance, modular design, and broad applicability have made it an indispensable tool for the synthesis of enantiomerically pure compounds in both academic and industrial settings. The continued exploration of DuPhos and its derivatives promises to further expand the horizons of asymmetric synthesis, enabling the efficient and selective production of complex chiral molecules for years to come.

An In-depth Technical Guide to (S,S)-Ethyl-duphos: Synthesis, Catalytic Applications, and Mechanistic Insights

(S,S)-Ethyl-duphos , a chiral diphosphine ligand, has emerged as a cornerstone in the field of asymmetric catalysis, particularly in enantioselective hydrogenation reactions. Its C2-symmetric backbone, featuring two stereogenic centers on each phospholane ring, imparts a well-defined and highly effective chiral environment around a metal center. This technical guide provides a comprehensive overview of (S,S)-Ethyl-duphos, including its chemical properties, a detailed synthetic protocol, its application in asymmetric hydrogenation, and a visualization of the catalytic cycle. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Properties of (S,S)-Ethyl-duphos

(S,S)-Ethyl-duphos, scientifically known as 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a member of the DuPhos family of ligands developed by M.J. Burk at DuPont.[1] These ligands are renowned for their electron-rich phosphorus atoms, which contribute to the high reactivity of their metal complexes.[1]

| Property | Value | Reference |

| CAS Number | 136779-28-7 | [2] |

| Molecular Formula | C₂₂H₃₆P₂ | [2] |

| Molecular Weight | 362.48 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Symmetry | C₂ | [2] |

Synthesis of (S,S)-Ethyl-duphos

The synthesis of (S,S)-Ethyl-duphos is a multi-step process that begins with a chiral diol precursor, (3S,6S)-octane-3,6-diol, to establish the desired stereochemistry.[2]

Experimental Protocol: Synthesis of (S,S)-Ethyl-duphos

Step 1: Synthesis of (3S,6S)-Octane-3,6-diol Cyclic Sulfate

-

To a solution of (3S,6S)-octane-3,6-diol (1 equivalent) in a chlorinated solvent (e.g., carbon tetrachloride or dichloromethane) at 0 °C, add thionyl chloride (SOCl₂, 1.1 equivalents) dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

The reaction mixture is then concentrated under reduced pressure to yield the crude cyclic sulfite.

-

The crude sulfite is redissolved in a mixture of acetonitrile, carbon tetrachloride, and water.

-

To this solution, add a catalytic amount of ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄, 1.5 equivalents).

-

The reaction is stirred vigorously for 2 hours, during which a precipitate will form.

-

The mixture is then partitioned between diethyl ether and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude cyclic sulfate.

Step 2: Synthesis of 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, (S,S)-Ethyl-duphos

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,2-bis(phosphino)benzene in a suitable aprotic solvent such as THF.

-

Cool the solution to -78 °C and add two equivalents of a strong base, typically n-butyllithium, dropwise to generate the corresponding dilithio-diphosphide.

-

To this solution, add a solution of the (3S,6S)-octane-3,6-diol cyclic sulfate (from Step 1) in THF dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is then quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel to afford (S,S)-Ethyl-duphos as a solid.

Synthetic Pathway Diagram

Caption: Synthetic pathway for (S,S)-Ethyl-duphos.

Application in Asymmetric Hydrogenation

(S,S)-Ethyl-duphos is most widely recognized for its application in rhodium-catalyzed asymmetric hydrogenation of a variety of prochiral olefins. The resulting rhodium complexes are highly effective catalysts for the enantioselective reduction of substrates such as enamides, enol esters, and itaconic acid derivatives, yielding chiral products with high enantiomeric excess (ee).[3][4]

General Experimental Protocol: Asymmetric Hydrogenation of an Enamide

-

Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and (S,S)-Ethyl-duphos (typically in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol, dichloromethane, or THF). The solution is stirred for 15-30 minutes to form the active catalyst complex.

-

Hydrogenation Reaction:

-

The substrate (e.g., an N-acylenamide) is dissolved in the chosen solvent in a high-pressure reactor.

-

The catalyst solution is transferred to the reactor. The substrate-to-catalyst ratio (S/C) can range from 100 to over 50,000, depending on the reactivity of the substrate.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-10 atm).

-

The reaction is stirred at a specific temperature (often ambient) until the reaction is complete, as monitored by techniques such as TLC, GC, or HPLC.

-

-

Work-up and Analysis:

-

The reactor is depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified, typically by column chromatography, to isolate the chiral product.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

-

Performance Data in Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Product Type |

| α-(Acetyloxy)acrylates | Cationic (S,S)-Et-Duphos-Rh | 93-99% | α-Hydroxy esters |

| N-Aroylhydrazones | (S,S)-Et-Duphos-Rh | >90% | Chiral amines |

| Enamido olefins | (S,S)-Et-Duphos-Rh | >95% | δ,γ-Unsaturated amino acids |

Catalytic Cycle of Rh-DuPhos Catalyzed Hydrogenation

The generally accepted mechanism for the Rh-DuPhos catalyzed hydrogenation of enamides involves a series of well-defined steps, as illustrated in the following diagram. The catalytic cycle is initiated by the coordination of the olefinic substrate to the rhodium center, followed by the oxidative addition of dihydrogen.

Catalytic Cycle Diagram

Caption: The catalytic cycle for Rh-(S,S)-Et-Duphos hydrogenation.

The key to the high enantioselectivity of this catalytic system lies in the steric and electronic properties of the DuPhos ligand, which directs the coordination of the prochiral substrate and controls the subsequent stereochemistry of the product. Computational studies have suggested that while one diastereomeric catalyst-substrate complex may be more stable, the minor, less stable diastereomer can be more reactive, leading to the observed high enantioselectivity in the product.[5][6] This "anti-lock-and-key" behavior is a fascinating aspect of DuPhos-catalyzed hydrogenations.[5][6]

This technical guide provides a foundational understanding of (S,S)-Ethyl-duphos and its role in asymmetric catalysis. For more specific applications and detailed experimental conditions, it is recommended to consult the primary literature.

References

- 1. DuPhos - Wikipedia [en.wikipedia.org]

- 2. Ethyl-duphos, (S,S)- | 136779-28-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Coordination Chemistry of (S,S)-Ethyl-duphos with Rhodium and Ruthenium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the chiral ligand (S,S)-Ethyl-duphos with the transition metals rhodium and ruthenium. It is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, offering detailed information on the synthesis, structure, and catalytic applications of these important complexes.

Introduction to (S,S)-Ethyl-duphos

(S,S)-Ethyl-duphos, a member of the DuPhos family of chiral bisphosphine ligands, has established itself as a cornerstone in asymmetric catalysis. Its C2-symmetric design, featuring two phospholane rings on a benzene backbone, imparts exceptional levels of stereocontrol in a variety of metal-catalyzed reactions. The steric and electronic properties of (S,S)-Ethyl-duphos are finely tuned for high reactivity and enantioselectivity, making it a ligand of choice for the synthesis of chiral molecules, particularly in the pharmaceutical industry.

Rhodium Coordination Chemistry of (S,S)-Ethyl-duphos

The coordination chemistry of (S,S)-Ethyl-duphos with rhodium has been extensively studied, leading to the development of highly efficient catalysts for asymmetric hydrogenation. The most common and well-characterized precatalyst is [Rh((S,S)-Et-Duphos)(COD)]BF₄.

Synthesis of [Rh((S,S)-Et-Duphos)(COD)]BF₄

A common synthetic route to [Rh((S,S)-Et-Duphos)(COD)]BF₄ involves the reaction of the (S,S)-Ethyl-duphos ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄.

Experimental Protocol:

A detailed experimental protocol for a closely related complex, [(COD)Rh(Et-DuPHOS)]BARF, has been reported and can be adapted for the synthesis of the tetrafluoroborate salt.[1]

-

In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ in an appropriate solvent such as tetrahydrofuran (THF).

-

To this solution, add a solution of (S,S)-Ethyl-duphos in THF dropwise with stirring.

-

The reaction is typically rapid and results in a color change of the solution.

-

The product can be isolated by precipitation or crystallization upon addition of a less polar solvent, such as hexane or diethyl ether.

-

The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Structural Characterization

The structure of rhodium complexes with (S,S)-Ethyl-duphos has been elucidated by various analytical techniques, including X-ray crystallography and NMR spectroscopy. The crystal structure of the closely related [(COD)Rh(Et-DuPHOS)]BARF complex provides valuable insight into the coordination geometry.[1]

Table 1: Selected Bond Lengths and Angles for [(COD)Rh(Et-DuPHOS)]⁺ Cation [1]

| Parameter | Value |

| Rh-P Bond Length | ~2.35 Å |

| Rh-C (COD) Bond Length | ~2.1-2.2 Å |

| P-Rh-P Bite Angle | ~85.4° |

Note: These values are for the BARF salt and are expected to be very similar for the BF₄ salt.

NMR Spectroscopy:

-

³¹P NMR: The ³¹P NMR spectrum of [Rh((S,S)-Et-Duphos)(COD)]BF₄ typically shows a doublet due to coupling to the ¹⁰³Rh nucleus (I=1/2). The reported chemical shift for the BARF analog is approximately 69.7 ppm with a Rh-P coupling constant (JRh-P) of around 147 Hz.[1]

-

¹H NMR: The ¹H NMR spectrum displays characteristic signals for the ethyl groups of the DuPhos ligand and the protons of the cyclooctadiene (COD) ligand.

Catalytic Applications: Asymmetric Hydrogenation

Rhodium complexes of (S,S)-Ethyl-duphos are highly effective catalysts for the asymmetric hydrogenation of a wide range of prochiral substrates, including enamides, enol esters, and β-keto esters, affording the corresponding chiral products with excellent enantioselectivities.

Table 2: Catalytic Performance of Rh-(S,S)-Et-Duphos in Asymmetric Hydrogenation

| Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (psi) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 0.01 | Methanol | 30 | >99 | |

| Methyl 2-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 0.01 | Methanol | 30 | >99 | |

| α-(Acetyloxy)acrylate esters | α-Hydroxy esters | 0.2 | Various | 60 | 93-99 | [2] |

| 2-Methylenesuccinamic acid | (R)-2-Methylsuccinamic acid | 0.001 | Methanol | - | 96 | [3] |

Catalytic Cycle for Asymmetric Hydrogenation:

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves several key steps: coordination of the substrate, oxidative addition of hydrogen, migratory insertion, and reductive elimination.

Caption: Catalytic cycle for Rh-(S,S)-Et-Duphos catalyzed asymmetric hydrogenation.

Ruthenium Coordination Chemistry of (S,S)-Ethyl-duphos

General Synthetic Approaches for Ru-Diphosphine Complexes

The synthesis of ruthenium-diphosphine complexes often involves the reaction of a suitable ruthenium precursor with the diphosphine ligand. Common precursors include [Ru(arene)Cl₂]₂ or Ru(OAc)₂(diphosphine).

Hypothetical Experimental Workflow:

The following diagram illustrates a general workflow that could be adapted for the synthesis and application of a Ru-(S,S)-Et-Duphos catalyst.

Caption: General experimental workflow for the synthesis and use of a Ru-(S,S)-Et-Duphos catalyst.

Potential Catalytic Applications

Based on the performance of other Ru-diphosphine complexes, a Ru-(S,S)-Et-Duphos catalyst would be a promising candidate for the asymmetric hydrogenation of a variety of substrates, particularly ketones.

Table 3: Representative Performance of Ru-Diphosphine Catalysts in Asymmetric Ketone Hydrogenation (Illustrative)

| Substrate | Diphosphine Ligand | Product | Catalyst Loading (mol%) | Solvent | Pressure (atm) | ee (%) |

| Acetophenone | (R)-BINAP | (R)-1-Phenylethanol | 0.005 | Methanol | 10 | >99 |

| Benzoylacetone | (R)-MeO-BIPHEP | (R,R)-1-Phenyl-1,3-butanediol | 0.01 | Methanol | 50 | 98 |

| Methyl acetoacetate | (R)-BINAP | (R)-Methyl 3-hydroxybutyrate | 0.01 | Methanol | 100 | 99 |

Note: This table is for illustrative purposes to show the potential of Ru-diphosphine catalysts and does not represent data for Ru-(S,S)-Et-Duphos.

Conclusion

The coordination chemistry of (S,S)-Ethyl-duphos with rhodium has yielded some of the most powerful and versatile catalysts for asymmetric hydrogenation, enabling the efficient synthesis of a wide array of chiral molecules. The synthesis, structure, and catalytic applications of Rh-(S,S)-Et-Duphos complexes are well-established, providing a robust platform for both academic research and industrial applications.

In contrast, the specific coordination chemistry of (S,S)-Ethyl-duphos with ruthenium is an area that appears to be less explored in the available scientific literature. While the potential for developing highly active and selective ruthenium catalysts based on this ligand is significant, further research is needed to isolate, characterize, and evaluate such complexes to fully unlock their catalytic capabilities. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation in this exciting field of asymmetric catalysis.

References

The Cornerstone of Asymmetric Catalysis: A Technical Guide to the Chirality and Stereochemistry of Phospholane Rings in DuPhos Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the stereochemistry of phospholane rings in the DuPhos family of ligands, a cornerstone of modern asymmetric catalysis. The exceptional ability of these ligands to induce high enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation, has cemented their importance in the synthesis of chiral molecules, particularly within the pharmaceutical industry for the development of single-enantiomer drugs.

The DuPhos Ligand Family: A Marriage of Chirality and Rigidity

The DuPhos ligands, first reported by M. J. Burk, are a class of C₂-symmetric bisphospholane ligands. Their general structure consists of two chiral phospholane rings attached to an aromatic backbone. The stereogenic centers are located at the 2 and 5 positions of the phospholane ring, and it is the specific configuration of these centers that dictates the chiral environment of the catalytic metal center. The most commonly employed members of this family include Me-DuPhos, Et-DuPhos, and i-Pr-DuPhos, where the alkyl substituents on the phospholane rings vary in steric bulk.

The remarkable success of DuPhos ligands stems from a combination of factors:

-

C₂-Symmetry: This symmetry element reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction.

-

Rigid Backbone: The rigid phospholane ring system restricts conformational flexibility, leading to a well-defined and predictable chiral pocket around the metal center.

-

Tunable Steric and Electronic Properties: The ability to modify the substituents on the phospholane rings allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for a given substrate.

The Synthesis of DuPhos Ligands: A Stereocontrolled Approach

The synthesis of DuPhos ligands is a multi-step process that hinges on the creation of the chiral phospholane rings. The key starting materials are enantiomerically pure 1,4-diols, which are then converted to the corresponding cyclic sulfates. Nucleophilic attack by a primary phosphine, followed by reduction, yields the desired bisphospholane ligand. The stereochemistry of the final ligand is directly inherited from the starting chiral diol.

Experimental Protocol: Synthesis of (R,R)-Me-DuPhos

This protocol outlines the key steps in the synthesis of (R,R)-Me-DuPhos, a representative member of the DuPhos family.

Step 1: Synthesis of (2R,5R)-2,5-Hexanediol This step typically involves the asymmetric reduction of 2,5-hexanedione or the use of a chiral pool starting material.

Step 2: Formation of the Cyclic Sulfate

-

To a solution of (2R,5R)-2,5-hexanediol in an inert solvent such as carbon tetrachloride, add thionyl chloride at 0 °C.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting cyclic sulfite is then oxidized to the cyclic sulfate using a suitable oxidizing agent, such as sodium periodate in the presence of a catalytic amount of ruthenium trichloride.

Step 3: Synthesis of 1,2-Bis(phosphino)benzene This intermediate is prepared by the reaction of 1,2-dichlorobenzene with a phosphine source, such as lithium phosphide.

Step 4: Formation of (R,R)-Me-DuPhos

-

To a solution of the cyclic sulfate in a suitable solvent like THF, add a solution of 1,2-bis(phosphino)benzene.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The resulting phosphonium salt is then reduced using a reducing agent, such as lithium aluminum hydride, to yield the final (R,R)-Me-DuPhos ligand.

-

The product is purified by crystallization or chromatography.

Asymmetric Hydrogenation with DuPhos-Rhodium Catalysts: Performance and Scope

DuPhos ligands, in combination with rhodium precursors, form highly active and enantioselective catalysts for the asymmetric hydrogenation of a wide range of prochiral olefins. These catalysts have proven to be particularly effective for the synthesis of chiral amino acids, a critical component of many pharmaceuticals.

Data Presentation: Enantioselectivities in Asymmetric Hydrogenation

The following tables summarize the performance of various DuPhos-Rhodium catalysts in the asymmetric hydrogenation of representative enamides and ketones.

| Substrate (Enamide) | Catalyst | Solvent | H₂ Pressure (psi) | Temp (°C) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | MeOH | 30 | 25 | >99 |

| Methyl (Z)-α-acetamidoacrylate | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | MeOH | 30 | 25 | >99 |

| N-Acetyl-α-phenyl-enamide | [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | THF | 60 | 25 | 98 |

| Substrate (Ketone) | Catalyst | Solvent | H₂ Pressure (psi) | Temp (°C) | ee (%) |

| Acetophenone | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | i-PrOH | 1000 | 25 | 95 |

| 1-Tetralone | [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | MeOH | 90 | 25 | 96 |

| Methyl acetoacetate | RuBr₂((R,R)-Me-DuPhos) | MeOH | 100 | 35 | 98 |

The Mechanism of Stereoselection: The Quadrant Model

The high enantioselectivity observed with DuPhos-metal catalysts can be rationalized using the quadrant model. In this model, the chiral ligand, when coordinated to the metal center, creates a steric environment that can be divided into four quadrants. The substituents on the phospholane rings effectively block two of these quadrants, leaving two relatively unhindered quadrants for the substrate to approach and coordinate to the metal.

Figure 1: Quadrant model for a DuPhos-Rh complex.

The prochiral substrate will preferentially bind to the metal in one of the open quadrants to minimize steric interactions with the bulky substituents of the ligand. This preferential binding orientation dictates the face of the double bond that is presented to the metal for hydrogenation, ultimately determining the stereochemistry of the product. This "lock-and-key" mechanism, or in some cases an "anti-lock-and-key" scenario where the most stable substrate-catalyst adduct is not the most reactive, is the basis for the high enantioselectivities achieved.[1]

Logical Workflow for Catalyst Screening and Optimization

The development of a new asymmetric hydrogenation process using DuPhos ligands typically follows a logical workflow.

Figure 2: Workflow for catalyst screening.

This iterative process of selecting the appropriate DuPhos ligand, metal precursor, and reaction conditions is crucial for achieving high enantioselectivity and catalytic efficiency for a specific substrate.

Conclusion: An Enduring Legacy in Asymmetric Catalysis

The DuPhos family of ligands has had a profound and lasting impact on the field of asymmetric catalysis. The principles of their design, particularly the emphasis on a rigid, C₂-symmetric chiral scaffold, have inspired the development of numerous other successful ligand classes. For researchers and professionals in drug development, a thorough understanding of the stereochemical nuances of the phospholane rings in DuPhos ligands is essential for the rational design and implementation of highly enantioselective catalytic processes. The continued application and evolution of these remarkable ligands will undoubtedly lead to further advancements in the efficient synthesis of complex chiral molecules.

References

A Technical Guide to the Solubility of (S,S)-Ethyl-duphos in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Ethyl-duphos, a chiral phosphine ligand, is a critical component in modern asymmetric catalysis, particularly in the synthesis of chiral pharmaceuticals. Understanding its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of (S,S)-Ethyl-duphos. Due to the lack of publicly available quantitative solubility data, this document outlines detailed experimental protocols for determining its solubility. These methodologies are designed to yield reliable and reproducible data for researchers. The guide includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

(S,S)-Ethyl-duphos, with the chemical name 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a C2-symmetric chiral diphosphine ligand. Its primary application lies in the formation of transition metal complexes, which are highly effective catalysts for a variety of asymmetric reactions, including hydrogenations. The efficiency and selectivity of these catalytic systems are often influenced by the solvent in which the reaction is conducted. Therefore, a thorough understanding of the ligand's solubility is essential for process development and scale-up.

This guide addresses the critical need for solubility data by providing detailed experimental protocols that can be implemented in a standard laboratory setting. It covers methodologies for qualitative and quantitative solubility determination, with special consideration for the air-sensitive nature of phosphine ligands.

Physicochemical Properties of (S,S)-Ethyl-duphos

-

Molecular Formula: C₂₂H₃₆P₂[1]

-

Molecular Weight: 362.48 g/mol [1]

-

Appearance: White to off-white solid.

-

Air Sensitivity: Phosphine ligands are susceptible to oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for (S,S)-Ethyl-duphos in common organic solvents is not extensively reported in publicly accessible literature. The following tables are provided as templates for researchers to populate with their experimentally determined data.

Table 1: Quantitative Solubility of (S,S)-Ethyl-duphos at 25°C

| Solvent | Molarity (mol/L) | Solubility (g/L) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Hexanes | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of (S,S)-Ethyl-duphos Solubility in Tetrahydrofuran (THF)

| Temperature (°C) | Molarity (mol/L) | Solubility (g/L) |

| 0 | Data to be determined | Data to be determined |

| 25 | Data to be determined | Data to be determined |

| 50 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound like (S,S)-Ethyl-duphos. Given its air-sensitive nature, all manipulations should be performed using appropriate techniques, such as in a glovebox or using Schlenk lines.[3][4]

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporation.[5][6][7][8]

Materials and Equipment:

-

(S,S)-Ethyl-duphos

-

Selected organic solvents (analytical grade)

-

Inert atmosphere glovebox or Schlenk line

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and filters (PTFE, 0.2 µm)

-

Thermostatically controlled shaker or magnetic stirrer

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

In an inert atmosphere, add an excess amount of (S,S)-Ethyl-duphos to a known volume of the desired solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker or on a stirrer at a constant temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-weighed filter. This step must be performed while maintaining the inert atmosphere to prevent oxidation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry vial.

-

Remove the solvent under reduced pressure in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely evaporated, re-weigh the vial containing the solid residue.

-

-

Calculation:

-

The mass of the dissolved (S,S)-Ethyl-duphos is the final mass of the vial minus the initial mass of the empty vial.

-

Solubility can then be calculated in g/L or mol/L.

-

This method relies on creating a calibration curve of absorbance or signal intensity versus concentration and then measuring the concentration of a saturated solution.[9][10] This can be a faster method than the gravimetric approach.

Materials and Equipment:

-

Same as for the gravimetric method, plus:

-

UV-Vis spectrophotometer or Nuclear Magnetic Resonance (NMR) spectrometer

-

Quartz cuvettes (for UV-Vis) or NMR tubes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of (S,S)-Ethyl-duphos of known concentrations in the solvent of interest.

-

For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). For NMR, integrate a characteristic peak of the compound against an internal standard.

-

Plot a calibration curve of absorbance/integral value versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilute a known volume of the filtered saturated supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance or acquire the NMR spectrum of the diluted solution.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Conclusion

While specific quantitative solubility data for (S,S)-Ethyl-duphos is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocols for both gravimetric and spectroscopic methods, along with the considerations for handling this air-sensitive compound, will enable the generation of reliable and reproducible data. Accurate solubility information is indispensable for the effective use of (S,S)-Ethyl-duphos in asymmetric catalysis and will aid in the optimization of reaction conditions, product purification, and the overall efficiency of synthetic processes in research and drug development.

References

- 1. Ethyl-duphos, (S,S)- | C22H36P2 | CID 5702640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Notes and Protocols: (S,S)-Ethyl-duphos Catalyzed Asymmetric Hydrogenation of Enamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of enamides is a powerful and atom-economical method for the synthesis of chiral amines and their derivatives, which are crucial building blocks in the pharmaceutical and fine chemical industries. Among the privileged ligands developed for this transformation, the DuPhos family of chiral bisphosphines, particularly (S,S)-Ethyl-duphos, has demonstrated exceptional performance. When complexed with rhodium, (S,S)-Ethyl-duphos forms a highly efficient and enantioselective catalyst for the hydrogenation of a wide range of enamide substrates. This catalyst system consistently delivers high yields and excellent enantiomeric excesses (ee), often exceeding 99%.[1]

These application notes provide a comprehensive overview of the (S,S)-Ethyl-duphos catalyzed asymmetric hydrogenation of enamides, including tabulated data for various substrates, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflow.

Data Presentation

The (S,S)-Ethyl-duphos-rhodium catalyst system exhibits broad substrate scope and consistently high enantioselectivity in the asymmetric hydrogenation of N-acylenamides. The following tables summarize the performance of this and related DuPhos catalyst systems across a range of enamide substrates under typical reaction conditions.

Table 1: Asymmetric Hydrogenation of α-Aryl Enamides with Rh-DuPhos Catalysts

| Entry | Substrate (Ar) | Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| 1 | Phenyl | [(S,S)-Et-DuPhos-Rh]⁺ | 500 | 60-90 | Methanol | RT | >95 | 99.3 | [2] |

| 2 | 4-Methoxyphenyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | >95 | [3] |

| 3 | 4-Chlorophenyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | 99 | [3] |

| 4 | 2-Methoxyphenyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | 71 | [3] |

| 5 | 1-Naphthyl | [(R,R)-Me-DuPhos-Rh]⁺ | - | - | - | - | - | 98.6 | [4] |

Table 2: Asymmetric Hydrogenation of Alkyl and Bulky Substituted Enamides

| Entry | Substrate (R) | Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| 1 | t-Butyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | 99 | [3][5] |

| 2 | 1-Adamantyl | [(S,S)-Me-DuPhos-Rh]⁺ | 100 | 44 | Methanol | RT | Quant. | 99 | [3][5] |

| 3 | Cyclohexyl | [(S,S)-Me-DuPhos-Rh]⁺ | - | - | - | - | - | >95 | [3] |

Experimental Protocols

The following is a representative protocol for the (S,S)-Ethyl-duphos catalyzed asymmetric hydrogenation of an N-acetyl-α-arylenamide. Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Hydrogen gas is flammable and should be handled with care.

Materials:

-

[(S,S)-Et-DuPhos-Rh(COD)]BF₄ (or in-situ generated catalyst from [Rh(COD)₂]BF₄ and (S,S)-Et-DuPhos)

-

N-acetyl-α-arylenamide substrate

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation vessel equipped with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

-

Catalyst Preparation (in-situ): In a glovebox or under a stream of argon, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Et-DuPhos (1.1 mol%). Anhydrous, degassed methanol is added to dissolve the solids. The solution is stirred at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: In a separate Schlenk flask, the N-acetyl-α-arylenamide substrate (1.0 equiv) is dissolved in anhydrous, degassed methanol.

-

Hydrogenation:

-

The substrate solution is transferred via cannula to the flask containing the catalyst solution.

-

The resulting solution is then transferred to a high-pressure autoclave.

-

The autoclave is sealed and purged with hydrogen gas three times (pressurize to ~50 psi, then vent).

-

The autoclave is then pressurized with hydrogen to the desired pressure (e.g., 60 psi).

-

The reaction mixture is stirred vigorously at room temperature for the required time (typically 1-24 hours, reaction progress can be monitored by TLC or GC/LC-MS).

-

-

Work-up:

-

Upon completion, the hydrogen pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired chiral N-acetyl amine.

-

-

Analysis:

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

-

Mandatory Visualization

Caption: Catalytic cycle for Rh-(S,S)-Et-Duphos hydrogenation.

Caption: General experimental workflow for asymmetric hydrogenation.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of (S,S)-Ethyl-Duphos in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Ethyl-Duphos, a C2-symmetric chiral phospholane ligand, has emerged as a powerful tool in asymmetric catalysis, particularly in the synthesis of chiral intermediates for the pharmaceutical industry. Developed by M.J. Burk and his team, the DuPhos family of ligands are renowned for their ability to form highly active and enantioselective catalysts when complexed with transition metals such as rhodium and ruthenium. These catalysts are particularly effective in asymmetric hydrogenation reactions, enabling the production of single-enantiomer compounds with high efficiency and stereocontrol. This document provides detailed application notes and protocols for the use of (S,S)-Ethyl-Duphos in the synthesis of key pharmaceutical building blocks.

Core Applications: Asymmetric Hydrogenation

The primary application of (S,S)-Ethyl-Duphos in pharmaceutical synthesis is as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions. This methodology is instrumental in the production of chiral amino acids, α-hydroxy esters, and other enantiomerically pure intermediates that are crucial for the synthesis of a wide range of therapeutic agents.

Synthesis of Chiral α-Amino Acids

Application Note: The enantioselective synthesis of α-amino acids is a cornerstone of pharmaceutical chemistry, as these molecules are fundamental components of many drugs. The Rh/(S,S)-Et-Duphos catalytic system provides a highly efficient route to a variety of natural and unnatural α-amino acids through the asymmetric hydrogenation of α-enamides. This method is characterized by its high enantioselectivities and broad substrate scope.

Logical Relationship of the Catalytic Cycle:

Caption: Catalytic cycle for Rh/(S,S)-Et-Duphos hydrogenation.

Quantitative Data for Asymmetric Hydrogenation of α-Enamides: